

Experimental Data on Triapine Analogs and Copper Complexes

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tripynadine

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The table below summarizes the key experimental findings for three Triapine analogs (**HL1**, **HL2**, **HL3**) and their copper(II) complexes (**1**, **2'**, **3**) from a 2021 study [1]. The half-maximal inhibitory concentration (IC₅₀) values measure compound potency—lower values indicate higher potency.

Compound	Description	IC ₅₀ in Colo205 cells (μM)	IC ₅₀ in Colo320 cells (μM)	Key Findings and Experimental Observations
HL1	Triapine analog with phenolic moiety	Not specified	Not specified	As potent as Triapine at inhibiting mR2 ribonucleotide reductase (RNR) in the presence of 1,4-dithiothreitol [1].
HL2	Triapine analog with phenolic moiety	Not specified	Not specified	One of its oxidation products (HL2c' -CH ₃ COOH) showed high cytotoxicity [1].
HL3	Triapine analog, most closely related to Triapine	Not specified	Not specified	Showed the best selectivity for cancer cells (Colo205, Colo320) vs. normal fibroblast cells (MRC-5) [1].

Compound	Description	IC ₅₀ in Colo205 cells (µM)	IC ₅₀ in Colo320 cells (µM)	Key Findings and Experimental Observations
1	Copper(II) complex of HL1	Low micromolar range	Low micromolar range	Showed antiproliferative activity [1].
2'	Copper(II) complex of HL2	0.181	0.159	Most cytotoxic compound tested. High stability, negative reduction potential, low reduction rate by glutathione (GSH) [1].
3	Copper(II) complex of HL3	Low micromolar range	Low micromolar range	Showed antiproliferative activity [1].

Key Experimental Protocols

The study employed several standard methodologies to evaluate the compounds. Here are the details for the key experiments cited [1]:

- **Antiproliferative Activity (Cytotoxicity Assay)**

- **Objective:** To determine the potency of the compounds in inhibiting the growth of cancer cell lines.
- **Methodology:** The **half-maximal inhibitory concentration (IC₅₀)** was determined. This is the concentration of a compound required to inhibit cell proliferation by 50% after a defined period of exposure.
- **Cell Lines Used:** Human cancer cell lines **Colo205** (colorectal adenocarcinoma) and **Colo320** (colorectal carcinoma), with **MRC-5** (human lung fibroblast) used as a model of normal cells for selectivity assessment.
- **Outcome Measure:** IC₅₀ values in micromolar (µM).

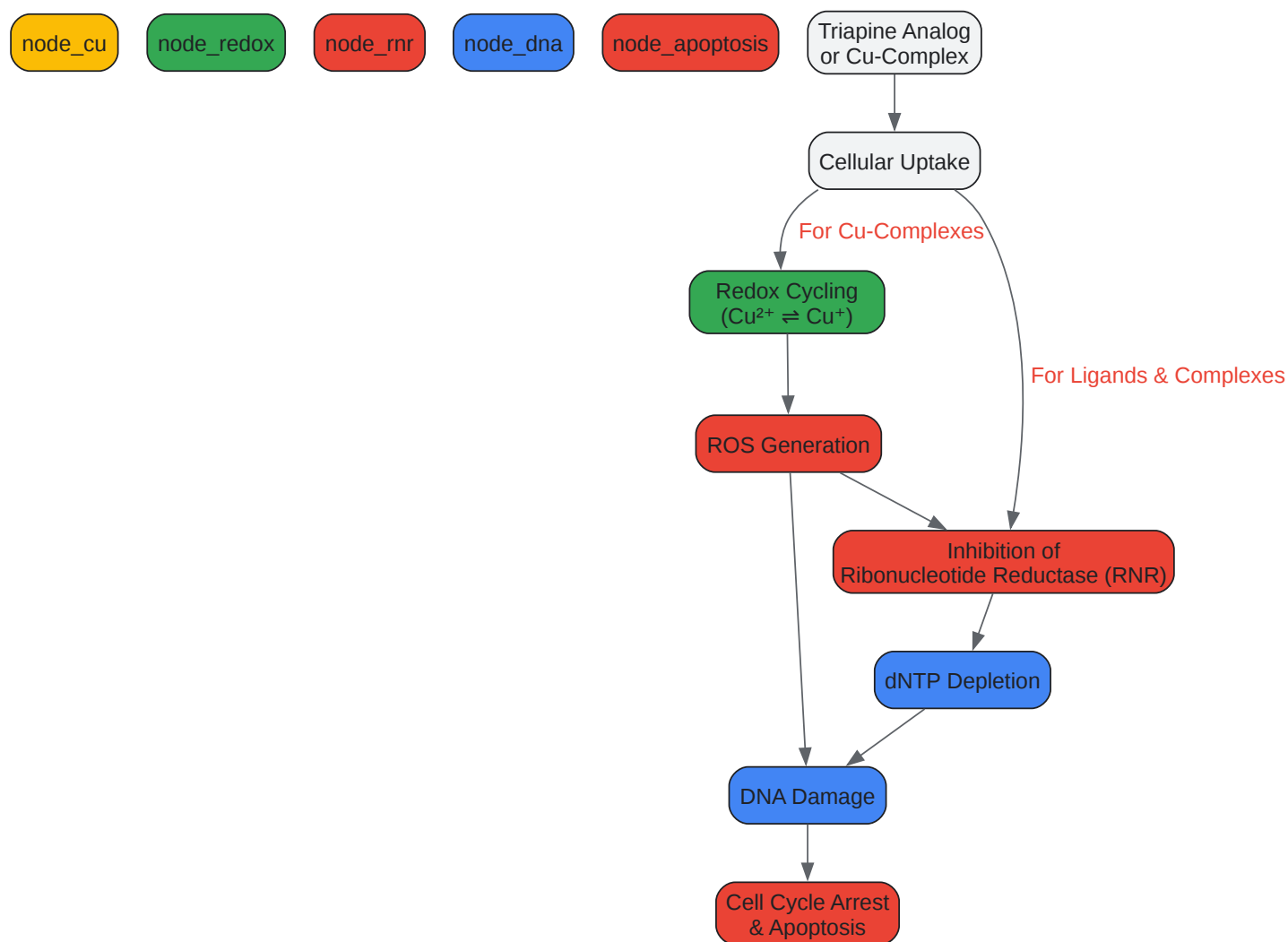
- **Ribonucleotide Reductase (RNR) Inhibition Assay**

- **Objective:** To evaluate if the compounds can inhibit the activity of the mR2 subunit of ribonucleotide reductase, a known target of Triapine.

- **Methodology:** An enzyme activity assay was performed **in the presence of 1,4-dithiothreitol (DTT)**, which is used to maintain a reducing environment.
 - **Outcome Measure:** Potency of inhibition compared to Triapine.
- **Solution Speciation and Stability Studies**
 - **Objective:** To understand the behavior and stability of the metal-free ligands and their copper complexes under physiological conditions.
 - **Methodology:** The stability of the compounds was investigated using **UV-Vis spectrophotometry** across a range of pH levels, including physiological pH (7.4). This helps identify the dominant species present in solution.
 - **Key Finding:** The monocationic complexes **[Cu(L1–3)]⁺** were the most abundant species in aqueous solutions at pH 7.4 [1].
 - **Electrochemical and Spectroelectrochemical Studies**
 - **Objective:** To probe the redox activity of the compounds, which is crucial for understanding their mechanism of action, particularly in ROS generation.
 - **Methodology:** Techniques such as **cyclic voltammetry** and **EPR (Electron Paramagnetic Resonance) spectroelectrochemistry** were used.
 - **Key Finding:** The one-electron reduction was identified as metal-centered (Cu^{2+} to Cu^{+}), while oxidation was ligand-centered [1].

Mechanism and Workflow Visualization

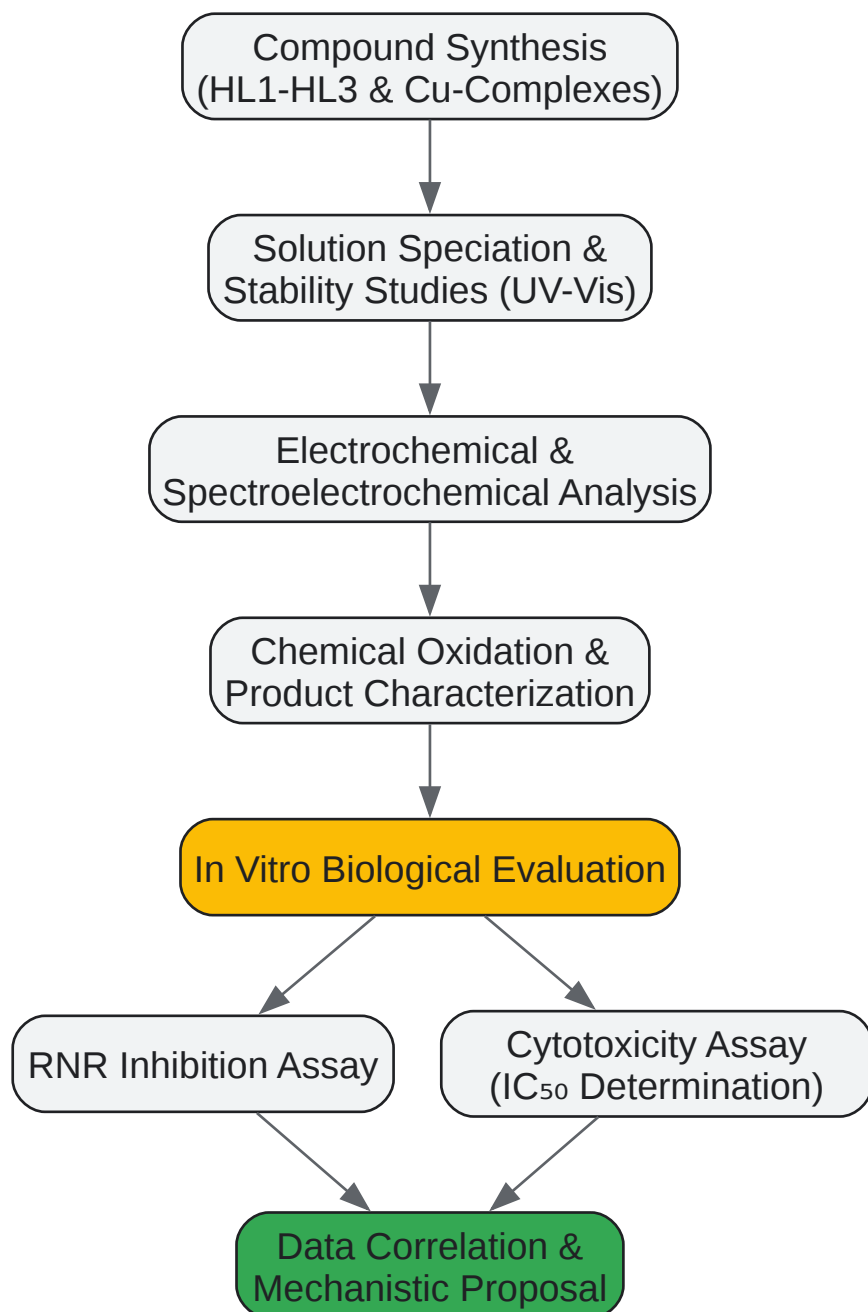
Based on the described mechanisms, here is a diagram illustrating the proposed signaling pathway and cellular role of these Triapine analogs and their copper complexes.



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Cellular Mechanism of Triapine Analogs and Copper Complexes

The following diagram outlines the key experimental workflow used in the study to evaluate these compounds.



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Key Experimental Workflow for Compound Evaluation

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References

1. Triapine Analogues and Their Copper(II) Complexes [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

To cite this document: Smolecule. [Experimental Data on Triapine Analogs and Copper Complexes].

Smolecule, [2026]. [Online PDF]. Available at:

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